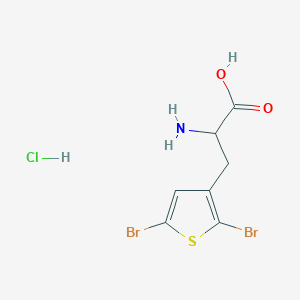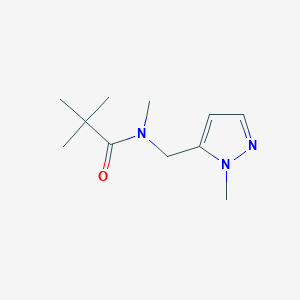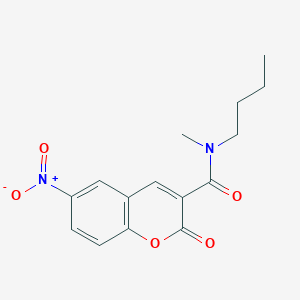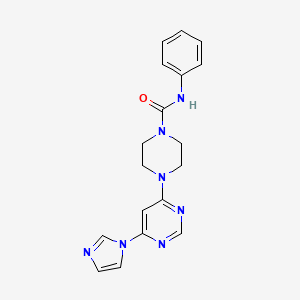
(NE)-N-(5,6-dimethoxy-2,3-dihydroinden-1-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-(5,6-dimethoxy-2,3-dihydroinden-1-ylidene)hydroxylamine, commonly known as DMHA, is a synthetic compound that has gained popularity in scientific research due to its potential applications in the field of medicine and biotechnology. DMHA belongs to the class of amines and has been found to possess various biological activities, making it a promising candidate for further investigation.
Mechanism of Action
DMHA's mechanism of action is not yet fully understood, but it is believed to act through modulation of neurotransmitter release and regulation of intracellular signaling pathways. Specifically, DMHA has been found to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DMHA has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of oxidative stress, and the enhancement of mitochondrial function. Additionally, DMHA has been found to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One advantage of DMHA for lab experiments is its relatively low toxicity and high selectivity for certain biological targets. However, its limited solubility in water and low bioavailability may pose challenges for certain experimental designs.
Future Directions
Future research on DMHA may focus on further elucidating its mechanism of action, investigating its potential as a therapeutic agent for neurodegenerative disorders, and exploring its applications in other areas of biotechnology and medicine. Additionally, the development of more efficient synthesis methods and improved formulations may increase the utility of DMHA in scientific research.
Synthesis Methods
DMHA can be synthesized through a multi-step process involving the reaction of 2,3-dihydroindene with hydroxylamine and subsequent methylation of the resulting intermediate. The purity of the final product can be improved through recrystallization and chromatography techniques.
Scientific Research Applications
DMHA has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to have potential as a drug candidate for the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
(NE)-N-(5,6-dimethoxy-2,3-dihydroinden-1-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-10-5-7-3-4-9(12-13)8(7)6-11(10)15-2/h5-6,13H,3-4H2,1-2H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOBEIMRWGKGGG-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC2=NO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C\2C(=C1)CC/C2=N\O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2997230.png)





![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2997238.png)


![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2997248.png)

![N-[4-(acetylamino)phenyl]-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2997251.png)

![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione](/img/structure/B2997253.png)